2-Chloro-6,8-dimethyl-3-phenylquinoline
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-6,8-dimethyl-3-phenylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloroaniline with acetophenone derivatives in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Chloro-6,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-6,8-dimethyl-3-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes . The pathways involved may include the disruption of cell division and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-6,8-dimethyl-3-phenylquinoline can be compared with other quinoline derivatives such as:
2-Chloro-7,8-dimethyl-3-phenylquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
6,8-Dimethyl-3-phenylquinoline: Lacks the chloro group, which affects its reactivity and applications.
2-Chloro-3-phenylquinoline: Lacks the methyl groups, resulting in different chemical properties and uses.
Properties
CAS No. |
1031928-16-1 |
---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
2-chloro-6,8-dimethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
JVASIWMACQVAKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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